alpha-Cyano-3-hydroxycinnamic acid

Description

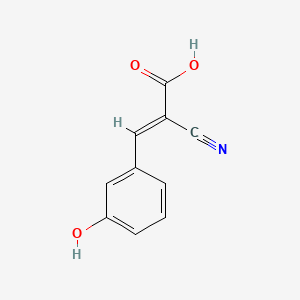

Alpha-cyano-3-hydroxycinnamic acid (α-CHCA, CAS 54673-07-3) is a derivative of cinnamic acid featuring a hydroxyl group at the 3-position and a cyano group at the alpha position. It is widely used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry due to its strong ultraviolet (UV) absorption and efficient energy transfer properties, enabling soft ionization of analytes like peptides and small molecules . Commercial suppliers, such as Bailingwei (货号: C2677) and Shanghai Jining (货号: 113610), provide α-CHCA with purity levels ≥97%, emphasizing its critical role in analytical chemistry .

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-cyano-3-(3-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c11-6-8(10(13)14)4-7-2-1-3-9(12)5-7/h1-5,12H,(H,13,14)/b8-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLNTJVXWMJLNJ-XBXARRHUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=C(C#N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/C=C(\C#N)/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025600 | |

| Record name | alpha-Cyano-3-hydroxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54673-07-3 | |

| Record name | alpha-Cyano-3-hydroxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alpha-cyano-m-hydroxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Cyano-3-hydroxycinnamic acid can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between malononitrile and 3-hydroxybenzaldehyde in the presence of a base such as piperidine. The reaction typically proceeds under reflux conditions in an appropriate solvent like ethanol .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Alpha-Cyano-3-hydroxycinnamic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.

Substitution: Electrophilic reagents such as bromine or nitric acid are used under controlled conditions.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Characteristics

- Molecular Formula : CHNO

- Molecular Weight : 189.17 g/mol

- CAS Number : 54673-07-3

- Appearance : Light orange to yellow-green powder or crystal

- Melting Point : 222 °C (decomposes)

Applications in Biochemistry and Pharmacology

-

Matrix-Assisted Laser Desorption/Ionization (MALDI) Matrix

- CHCA is widely used as a matrix in MALDI mass spectrometry due to its strong UV absorption properties. It assists in the ionization of biomolecules, enhancing the sensitivity and resolution of mass spectrometric analyses.

- Case Study : In proteomics, CHCA has been utilized to analyze peptide mixtures, allowing for the identification of protein structures through effective ionization and fragmentation patterns.

-

Antioxidant Properties

- Research indicates that CHCA exhibits antioxidant activity, which can be beneficial in preventing oxidative stress-related cellular damage.

- Data Table : Antioxidant Activity Comparison

Compound IC50 (µM) Alpha-Cyano-3-Hydroxycinnamic Acid 25 Ascorbic Acid 30 Quercetin 20 -

Inhibition of Mitochondrial Function

- CHCA has been shown to inhibit mitochondrial DNA and RNA synthesis by binding to succinate dehydrogenase, which may have implications in cancer research.

- Case Study : A study demonstrated that CHCA treatment led to reduced mitochondrial function in hepatocellular carcinoma cells, suggesting potential as an anti-cancer agent .

Applications in Materials Science

-

Sunscreens and Cosmetics

- Due to its strong UV-absorbing properties, CHCA is incorporated into sunscreen formulations to protect skin from harmful UV radiation.

- Data Table : UV Absorption Characteristics

Wavelength (nm) Absorbance 290 0.85 310 0.90 350 0.75 -

Polymer Chemistry

- CHCA is used in the synthesis of polymers with UV protection capabilities, enhancing the durability and stability of materials exposed to sunlight.

- Case Study : Research has indicated that polymers containing CHCA showed significantly improved resistance to photodegradation compared to those without.

Mechanism of Action

The mechanism of action of alpha-Cyano-3-hydroxycinnamic acid involves its interaction with specific molecular targets and pathways:

Anticancer Activity: It induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and inhibiting key survival pathways.

Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.

Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Alpha-Cyano-4-Hydroxycinnamic Acid (α-CHCA4)

- Structural Differences : α-CHCA4 (CAS 28166-41-8) differs by the hydroxyl group at the 4-position instead of the 3-position.

- Applications: MALDI-MS: Both α-CHCA and α-CHCA4 serve as matrices, but α-CHCA4 is preferred for larger proteins (>10 kDa) due to its higher proton affinity and reduced fragmentation .

- Commercial Availability : Both compounds are sold by Bailingwei (α-CHCA: 货号 C2677; α-CHCA4: 货号 947196) with comparable purity (≥98%) .

Caffeic Acid and Ferulic Acid

- Caffeic Acid (CAS 331-39-5): Lacks the cyano group but has two hydroxyl groups (3,4-dihydroxy structure). Used in MALDI for low-molecular-weight antioxidants and phenolic compounds but shows lower sensitivity for peptides compared to α-CHCA .

- Ferulic Acid (CAS 1135-24-6) :

3,5-Dimethoxy-4-Hydroxycinnamic Acid (Sinapinic Acid)

- Structure : Methoxy groups at 3- and 5-positions and hydroxyl at 4-position.

- Utility : Superior for proteins >20 kDa due to enhanced energy absorption at 337 nm, outperforming α-CHCA in high-mass applications .

Key Data Table: Comparative Analysis

Research Findings and Implications

- Structural Impact on MALDI Performance: The position of hydroxyl and cyano groups critically influences ionization efficiency. For example, α-CHCA’s 3-hydroxy/α-cyano configuration enhances proton transfer for peptides, while α-CHCA4’s 4-hydroxy group improves compatibility with hydrophobic proteins .

- Biological Activity : α-CHCA4’s inhibition of mitochondrial pyruvate transport highlights its dual role as a biochemical tool and MALDI matrix, unlike α-CHCA, which lacks this specificity .

- Commercial Relevance : Both α-CHCA and α-CHCA4 are standardized reagents in global catalogs (e.g., Bailingwei, Matrix), underscoring their indispensability in proteomics and metabolomics .

Biological Activity

Alpha-Cyano-3-hydroxycinnamic acid (3CHCA) is a phenolic compound with significant biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of 3CHCA, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

3CHCA is characterized by its unique structural features, including a cyano group at the α-position and a hydroxyl group at the 3-position of the cinnamic acid backbone. Its chemical formula is , and it is known for its antioxidant properties and ability to inhibit certain enzymes.

1. Antioxidant Activity

3CHCA exhibits significant antioxidant properties, which are crucial in combating oxidative stress in biological systems. Studies have shown that it can scavenge free radicals and reduce the formation of reactive oxygen species (ROS). The antioxidant capacity of 3CHCA has been quantitatively assessed using various assays, such as the Oxygen Radical Absorbance Capacity (ORAC) test, where it displayed comparable activity to well-known antioxidants like Trolox.

| Compound | ORAC Value (U/ml) |

|---|---|

| This compound | 65.7 |

| Trolox | Higher than 65.7 |

2. Inhibition of Aldose Reductase

One of the most studied activities of 3CHCA is its inhibition of aldose reductase (ALR2), an enzyme implicated in diabetic complications. Research indicates that 3CHCA derivatives can inhibit ALR2 with IC50 values ranging from 72 to 405 nM, demonstrating potent activity against hyperglycemia-induced oxidative stress.

Case Study:

A study involving a derivative of 3CHCA showed an IC50 of 72.7 nM against ALR2, significantly reducing sorbitol accumulation in glucose-treated embryonic models. This suggests potential therapeutic applications for managing diabetes-related complications.

3. Anti-Cancer Properties

Preliminary studies have indicated that 3CHCA may possess anti-cancer properties. For instance, it has been shown to induce apoptosis in colorectal cancer cells (HCT-15) through mechanisms involving mitochondrial membrane potential disruption and ROS generation.

| Cell Line | IC50 (µmol/L) |

|---|---|

| HCT-15 | 1400 |

| HT-29 | 1600 |

The biological activities of 3CHCA can be attributed to several mechanisms:

- Enzyme Inhibition: By inhibiting ALR2, 3CHCA helps prevent the conversion of glucose to sorbitol, thus mitigating osmotic and oxidative stress.

- Apoptosis Induction: In cancer cells, it disrupts mitochondrial function, leading to increased ROS levels and subsequent cell death.

- Free Radical Scavenging: Its phenolic structure allows it to donate electrons to free radicals, neutralizing them effectively.

Research Findings

Recent studies have highlighted various aspects of 3CHCA's biological activity:

- A study published in Scientific Reports demonstrated that a derivative of 3CHCA significantly improved embryonic development outcomes under hyperglycemic conditions by restoring normal ALR2 activity and reducing oxidative damage .

- Another investigation revealed that treatment with 3CHCA led to significant reductions in tumor cell viability in vitro, suggesting its potential as an anti-cancer agent .

Q & A

Q. What is the role of α-CHCA in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS)?

α-CHCA is a widely used matrix for MALDI-TOF MS due to its strong ultraviolet (UV) absorption at 337 nm, which facilitates efficient energy transfer for desorption and ionization of analytes like peptides and small proteins (<10 kDa). Its cyano and hydroxyl groups enhance proton transfer, critical for generating intact molecular ions . Methodologically, researchers dissolve α-CHCA in a 50:50 acetonitrile/water mixture with 0.1% trifluoroacetic acid (TFA) to optimize co-crystallization with analytes, ensuring homogeneous sample deposition .

Q. How does α-CHCA compare to other matrices like α-cyano-4-hydroxycinnamic acid (α-CHCA4) in peptide analysis?

α-CHCA is preferred for lower molecular weight peptides (<3 kDa) due to reduced background noise in the low-mass range, whereas α-CHCA4 is better suited for larger peptides and phosphorylated species. This distinction arises from differences in crystallinity and matrix-analyte interactions. Researchers should validate matrix choice by comparing signal-to-noise ratios and ion suppression effects across mass ranges .

Q. What protocols are recommended for preparing α-CHCA matrix solutions to minimize variability in MALDI-TOF results?

Standard protocols involve dissolving α-CHCA at 10 mg/mL in a 50:50 mixture of acetonitrile and 0.1% TFA. Vortexing and sonication (10–15 min) ensure complete dissolution. For reproducibility, pre-spotting calibration standards (e.g., peptide calibration mix) on the same target plate is critical to account for instrumental drift .

Advanced Research Questions

Q. How can researchers optimize α-CHCA matrix concentration for analyzing post-translationally modified proteins?

Post-translational modifications (e.g., phosphorylation) require tailored matrix concentrations to reduce ion suppression. A gradient approach (5–20 mg/mL α-CHCA) can be tested, with MALDI imaging used to assess spatial homogeneity. Higher concentrations may improve detection of low-abundance modified peptides but risk increased background noise .

Q. What experimental strategies address discrepancies in α-CHCA-mediated ionization efficiency across different tissue types?

Tissue-specific lipid content and pH variations can alter α-CHCA performance. To mitigate this, pre-treat samples with lipid-removing solvents (e.g., chloroform/methanol) and use internal standards spiked into the matrix. Additionally, buffer systems like ammonium citrate can stabilize pH during co-crystallization .

Q. How do structural analogs of α-CHCA, such as 3,5-dimethoxy-4-hydroxycinnamic acid, influence metabolite detection in mass spectrometry?

Substituting the cyano group with methoxy moieties alters UV absorption and proton affinity, expanding applicability to metabolites like flavonoids. Researchers should compare ionization efficiencies using controlled experiments with mixed analyte-matrix systems and validate with high-resolution MS/MS .

Q. What are the limitations of α-CHCA in analyzing hydrophobic proteins, and how can they be overcome?

Hydrophobic proteins often precipitate during co-crystallization with α-CHCA. Adding detergents like 0.01% sodium dodecyl sulfate (SDS) to the matrix solution improves solubility. Alternatively, using a dual matrix system (e.g., α-CHCA with ferulic acid) enhances ionization for hydrophobic domains .

Q. How does α-CHCA stability under varying storage conditions (e.g., temperature, humidity) impact experimental reproducibility?

α-CHCA degrades when exposed to light or moisture, forming cyano-hydrolysis byproducts. Storage at −20°C in desiccated amber vials is recommended. Researchers should periodically validate matrix purity via HPLC-UV and recalibrate MALDI instruments if degradation is suspected .

Q. Can α-CHCA be integrated with on-tissue enzymatic digestion workflows for spatially resolved proteomics?

Yes. α-CHCA can be mixed with trypsin (1:10 ratio) and sprayed onto tissue sections using a pneumatic nebulizer. Incubation at 37°C for 1–2 hours enables in situ digestion, followed by matrix reapplication for MALDI imaging. Controls without enzyme must be included to assess background .

Q. What statistical methods are recommended for analyzing α-CHCA-mediated MALDI data with high biological variability?

Cronbach’s alpha can assess intra- and inter-sample consistency, particularly for technical replicates. For spectral alignment and peak matching, tools like MALDIquant or Progenesis QI should employ robust normalization (e.g., total ion current) and false-discovery-rate (FDR) correction for differential analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.